molecular formula C10H20O3 B12543892 8,8-Dimethoxyoctanal CAS No. 148315-77-9

8,8-Dimethoxyoctanal

Cat. No.: B12543892
CAS No.: 148315-77-9
M. Wt: 188.26 g/mol
InChI Key: IMYGEMWEMNADHV-UHFFFAOYSA-N
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Description

8,8-Dimethoxyoctanal is an organic compound with the molecular formula C10H20O3 It is a derivative of octanal, where two methoxy groups are attached to the eighth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethoxyoctanal typically involves the reaction of octanal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the dimethoxy derivative. The reaction conditions generally include:

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Methanol is used both as a reactant and solvent.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where octanal and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 8,8-Dimethoxyoctanal can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form 8,8-Dimethoxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 8,8-Dimethoxyoctanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: 8,8-Dimethoxyoctanoic acid.

    Reduction: 8,8-Dimethoxyoctanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8,8-Dimethoxyoctanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 8,8-Dimethoxyoctanal involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. The methoxy groups enhance its lipophilicity, allowing it to integrate into lipid bilayers and cause membrane destabilization. Additionally, its aldehyde group can react with nucleophilic sites on proteins and enzymes, leading to their inactivation.

Comparison with Similar Compounds

    8,8-Dimethoxy-2-octanol: A similar compound where the aldehyde group is reduced to an alcohol.

    8,8-Dimethoxy-2,6-dimethyl-2-octanol: Another derivative with additional methyl groups on the carbon chain.

Comparison:

    8,8-Dimethoxyoctanal vs. 8,8-Dimethoxy-2-octanol: The aldehyde group in this compound makes it more reactive in oxidation and reduction reactions compared to the alcohol derivative.

    This compound vs. 8,8-Dimethoxy-2,6-dimethyl-2-octanol: The presence of additional methyl groups in the latter compound can influence its steric properties and reactivity, making it less reactive in certain substitution reactions.

Properties

CAS No.

148315-77-9

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

8,8-dimethoxyoctanal

InChI

InChI=1S/C10H20O3/c1-12-10(13-2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3

InChI Key

IMYGEMWEMNADHV-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCCCC=O)OC

Origin of Product

United States

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